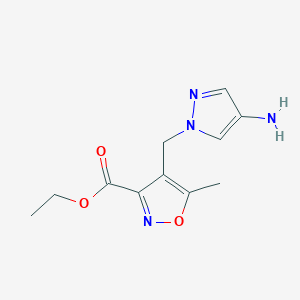
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring, an isoxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the isoxazole ring. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or isoxazole derivatives.
Scientific Research Applications
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a drug candidate for treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Similar in structure but with a different ester group.
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide: Contains a pyrazole ring but differs in the amide functional group.
3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Features a pyrazole ring with different substituents
Uniqueness
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is unique due to its combination of a pyrazole ring, an isoxazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 4-[(4-aminopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O3/c1-3-17-11(16)10-9(7(2)18-14-10)6-15-5-8(12)4-13-15/h4-5H,3,6,12H2,1-2H3 |
InChI Key |
QZPQUEHIPPNZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


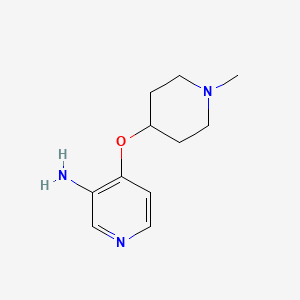

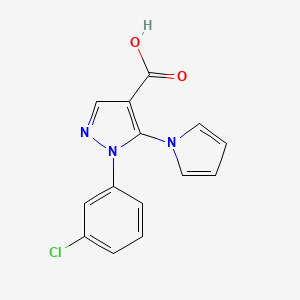

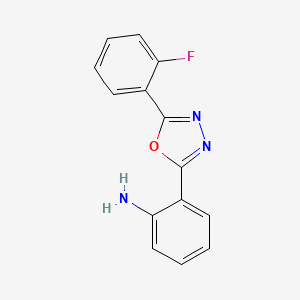


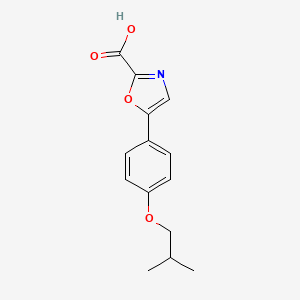
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)

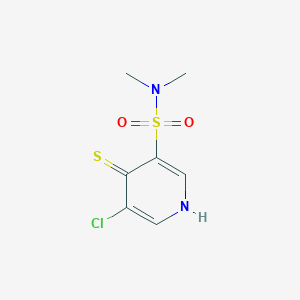
![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)

